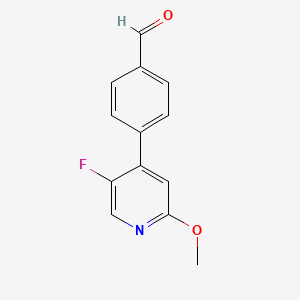

4-(5-Fluoro-2-methoxypyridin-4-yl)benzaldehyde

Description

4-(5-Fluoro-2-methoxypyridin-4-yl)benzaldehyde is a heteroaromatic aldehyde featuring a benzaldehyde core substituted at the para position with a pyridine ring. The pyridine moiety is further modified with a fluorine atom at the 5-position and a methoxy group at the 2-position. This structural configuration confers unique electronic and steric properties, making the compound a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves cross-coupling reactions or cyclization strategies, as inferred from analogous compounds in the literature .

The aldehyde group enables participation in condensation reactions (e.g., formation of Schiff bases or hydrazones), while the pyridine ring and substituents influence solubility, stability, and biological interactions. Applications include its use as a precursor for FAAH inhibitors and heterocyclic derivatives .

Properties

IUPAC Name |

4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-17-13-6-11(12(14)7-15-13)10-4-2-9(8-16)3-5-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMSVASUCHWZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C2=CC=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 4-Bromobenzaldehyde or 4-iodobenzaldehyde : serves as the benzaldehyde core with a reactive halogen substituent at the para position.

- 5-Fluoro-2-methoxypyridin-4-yl boronic acid or 5-fluoro-2-methoxypyridin-4-yl organometallic reagent : the pyridine coupling partner bearing the fluoro and methoxy substituents.

Typical Reaction Conditions

- Catalyst : Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly used.

- Base : Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to facilitate the coupling.

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures of water and organic solvents (e.g., toluene/water).

- Temperature : Typically heated between 80°C and 120°C to promote reaction progress.

- Reaction Time : Ranges from several hours to overnight (12–24 hours).

Representative Procedure

- In a dry reaction vessel, 4-bromobenzaldehyde (1 equiv) and 5-fluoro-2-methoxypyridin-4-yl boronic acid (1.1 equiv) are combined.

- Pd(PPh3)4 (3–5 mol%) and K2CO3 (2 equiv) are added.

- The mixture is dissolved in DMF/water (4:1 v/v) under inert atmosphere (nitrogen or argon).

- The reaction mixture is heated at 100°C for 12–18 hours with stirring.

- After completion, the mixture is cooled and diluted with water, then extracted with ethyl acetate.

- The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.

- Purification is performed by column chromatography using silica gel and an appropriate eluent (e.g., hexane/ethyl acetate gradient).

- The pure product is obtained as a solid.

Alternative Methods

- Direct C–H Activation : Recent advances in palladium-catalyzed direct arylation allow coupling without prefunctionalization of the pyridine ring, though regioselectivity and yields may vary.

- Suzuki Coupling with Halopyridines : Using 4-formylphenylboronic acid and 5-fluoro-2-methoxypyridin-4-yl halides as coupling partners under similar catalytic conditions.

- Data Table: Typical Reaction Parameters and Yields

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 (3–5 mol%) | Efficient for C–C coupling |

| Base | K2CO3, Cs2CO3 (2 equiv) | Facilitates transmetalation |

| Solvent | DMF, DMSO, toluene/water mixtures | Polar aprotic solvents preferred |

| Temperature | 80–120°C | Elevated temperature enhances rate |

| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |

| Yield | 70–90% | Depends on purity of reagents and conditions |

| Purification | Silica gel chromatography | Hexane/ethyl acetate gradient |

- The presence of the fluorine atom at the 5-position of the pyridine ring influences the electronic density, which can affect the coupling efficiency. Electron-withdrawing fluorine may reduce the nucleophilicity of the boronic acid, requiring careful optimization of catalyst loading and base strength.

- Methoxy substitution at the 2-position of pyridine enhances solubility and may improve reaction kinetics.

- Use of water co-solvent in DMF or DMSO has been shown to improve yields by facilitating the base-mediated transmetalation step.

- Reaction scale-up requires attention to stirring efficiency and temperature control to maintain consistent yields.

- Purification by column chromatography is effective, but recrystallization from suitable solvents (e.g., ethyl acetate/hexane) can be used for large-scale preparations.

- 1H NMR : Aldehyde proton typically appears downfield (~10 ppm), with aromatic protons of benzaldehyde and pyridine rings showing characteristic splitting patterns influenced by fluorine coupling.

- 13C NMR : Signals for aldehyde carbon (~190–195 ppm), aromatic carbons, and methoxy carbon (~55–60 ppm).

- Mass Spectrometry : Molecular ion peak consistent with molecular weight (~231 g/mol).

- IR Spectroscopy : Strong aldehyde C=O stretch near 1700 cm⁻¹; aromatic C-H and C-F stretches observed.

- Melting Point : Dependent on purity, generally in the range of 120–140°C.

The preparation of 4-(5-Fluoro-2-methoxypyridin-4-yl)benzaldehyde is efficiently achieved via palladium-catalyzed cross-coupling reactions between halogenated benzaldehydes and fluoromethoxypyridine boronic acids or halides. Optimization of reaction conditions such as catalyst type, base, solvent, temperature, and reaction time is critical to achieving high yields and purity. Analytical characterization confirms the structure and purity of the final product, making it suitable for further application in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methoxypyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid.

Reduction: 4-(5-Fluoro-2-methoxypyridin-4-yl)-benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Fluoro-2-methoxypyridin-4-yl)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methoxypyridin-4-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets. The methoxy group can influence the compound’s solubility and overall pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

- Halogen substituents (Br, Cl) significantly increase molecular weight and steric demand compared to fluorine or methoxy groups.

- Nitro groups (e.g., in ACI-INT-922 ) create strong electron-withdrawing effects, enhancing electrophilicity at the aldehyde position.

Biological Activity

4-(5-Fluoro-2-methoxypyridin-4-yl)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features. Characterized by a benzaldehyde moiety attached to a pyridine ring substituted with a fluorine atom and a methoxy group, this compound exhibits promising biological activities. Its chemical formula is C13H11FNO2, with a molecular weight of 233.23 g/mol. The incorporation of the fluorine atom enhances biological activity and stability, while the methoxy group influences solubility and reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoro-2-methoxypyridine with benzaldehyde. This reaction is facilitated by bases such as sodium hydride or potassium carbonate in organic solvents like dimethylformamide or tetrahydrofuran at elevated temperatures. Industrial methods may employ continuous flow reactors for improved yield and purity, alongside purification techniques like recrystallization or chromatography.

The biological activity of this compound is attributed to its ability to interact with various biological targets, potentially modulating enzyme activity or receptor functions. Molecular docking studies indicate that the structural features of this compound enhance its binding affinity to specific targets, which is critical for developing new therapeutic agents.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related compounds have shown IC50 values in the nanomolar range against L1210 mouse leukemia cells, demonstrating their potential as anticancer agents .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| PIB-SOs | HT-29 | <100 | Cell cycle arrest in G2/M phase |

| PIB-SOs | M21 | <100 | Disruption of cytoskeleton |

| PIB-SOs | MCF7 | <100 | Inhibition of angiogenesis |

Study on Anticancer Properties

A study evaluated the antiproliferative activity of various phenyl derivatives, including those related to this compound. The results indicated that these compounds effectively inhibited cell growth across multiple cancer cell lines, reinforcing the potential for developing new therapeutic agents based on their structure .

Angiogenesis Inhibition

In chick chorioallantoic membrane tumor assays, derivatives similar to this compound demonstrated efficient blocking of angiogenesis and tumor growth comparable to established anticancer agents like combretastatin A-4 (CA-4). These findings highlight the compound's potential role in cancer treatment strategies .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 4-(5-Fluoro-2-methoxypyridin-4-yl)benzaldehyde?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Step 1: React 5-fluoro-2-methoxypyridine with a benzaldehyde derivative under acidic or basic conditions. demonstrates a similar approach using 4-hydroxybenzaldehyde and chloromethylthiazole in DMF with potassium carbonate as a base, yielding 97% product after crystallization .

- Step 2: Purify via vacuum filtration and washing with solvents like methanol/water (as in ) to remove unreacted starting materials .

Q. Q2. How should researchers characterize this compound to confirm its structure?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy: Assign peaks for the aldehyde proton (~10 ppm in -NMR) and pyridyl/aromatic protons (e.g., δ 7.0–8.5 ppm). provides - and -NMR data for a related benzaldehyde derivative, including key shifts for methoxy (δ 3.84 ppm) and aldehyde groups .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular ion ([M+H]+). For example, reports HRMS with a deviation of 0.3 m/z .

- FTIR: Detect characteristic C=O (aldehyde) stretches near 1700 cm .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from impurities, tautomerism, or solvent effects. Strategies include:

- Repetition under Controlled Conditions: Re-synthesize the compound with strict temperature/pH control. highlights reaction monitoring via TLC and NMR to ensure consistency .

- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Alternative Techniques: Use X-ray crystallography (as in ) to unambiguously confirm molecular geometry .

Q. Q4. What experimental design considerations are critical for studying the stability of this compound under varying pH conditions?

Methodological Answer:

- pH Range: Test stability in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC (e.g., uses ≥95% purity as a benchmark) .

- Kinetic Analysis: Fit degradation data to first-order kinetics to calculate half-life.

- Byproduct Identification: Use LC-MS to detect hydrolysis products (e.g., carboxylic acid derivatives from aldehyde oxidation) .

Q. Q5. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Optimize the geometry of the aldehyde and pyridyl groups to identify reactive sites. For example, uses crystallographic data to validate computational models of similar fluorinated benzaldehydes .

- Transition State Analysis: Simulate Suzuki-Miyaura coupling reactions to predict regioselectivity.

- Solvent Effects: Include implicit solvent models (e.g., PCM) to assess polarity impacts on reaction barriers .

Contradiction Analysis & Troubleshooting

Q. Q6. How should researchers address inconsistencies in reported synthetic yields for this compound?

Methodological Answer:

- Variable Screening: Test reaction parameters (solvent, catalyst, temperature) from conflicting studies. For example, achieves 91% yield using ethanol and acetic acid , while uses DMF and KCO .

- Byproduct Analysis: Characterize low-yield batches via GC-MS to identify side reactions (e.g., aldol condensation of the aldehyde group).

- Scale-Up Effects: Pilot plant data () suggests optimizing mixing and heating rates for reproducibility .

Q. Q7. What safety protocols are recommended for handling fluorinated intermediates during synthesis?

Methodological Answer:

- Waste Management: Segregate fluorinated byproducts (e.g., HF) and neutralize with calcium carbonate. emphasizes collaboration with certified waste disposal services .

- PPE: Use fluoropolymer-coated gloves and fume hoods to prevent exposure.

- Monitoring: Regularly test air/water for fluoride ions using ion-selective electrodes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.